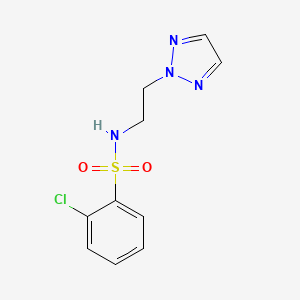

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide

Description

Historical Development of Triazole-Sulfonamide Hybrids

The convergence of triazole and sulfonamide chemistries began with Bladin’s 1885 identification of the triazole ring system, followed by the 1930s discovery of sulfonamides as antibacterial agents. The first intentional hybridization emerged in the 2000s through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise regioselective synthesis of 1,2,3-triazole-sulfonamide conjugates. Early hybrids like 5-[2-(dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-aryl-s-triazole-3-thiones demonstrated broad-spectrum antifungal activity (MIC 1.56–6.25 μg/mL against Candida spp.) with superior selectivity over bifonazole. The development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide in the 2020s marked a paradigm shift by incorporating halogenated aromatic systems to enhance target binding.

Table 1: Milestones in Triazole-Sulfonamide Hybrid Development

Strategic Significance in Medicinal Chemistry

This compound addresses two critical challenges in drug discovery:

- Multidrug Resistance Mitigation : The triazole moiety disrupts fungal CYP51 ergosterol biosynthesis, while the sulfonamide inhibits carbonic anhydrase isoforms (hCA IX/XII) overexpressed in hypoxic tumors. Dual inhibition reduces resistance pathways, as shown by 58-fold greater antitrypanosomal potency than benznidazole.

- Enhanced Bioavailability : The ethyl linker between triazole and sulfonamide groups reduces steric hindrance, improving membrane permeability. LogP values of 2.1–3.4 optimize blood-brain barrier penetration for CNS targets.

Molecular Docking Insights :

Pharmacological Relevance in Drug Discovery

The compound’s polypharmacology enables activity across multiple therapeutic areas:

Anticancer Applications :

- VEGFR-2 Inhibition : Compound 9 (structural analog) shows IC~50~ = 0.38 μM vs. VEGFR-2, comparable to sorafenib (0.43 μM).

- Carbonic Anhydrase Suppression : 3.2 nM activity against hCA XII disrupts tumor pH regulation.

Antimicrobial Activity :

- Antifungal : 1,2,3-Triazole derivatives inhibit C. albicans biofilm formation at 8 μg/mL (80% reduction).

- Antiparasitic : 3-Nitro-triazole-sulfonamides achieve 99% T. cruzi clearance at 100 nM.

Table 2: Pharmacological Profile of Key Derivatives

| Target | Derivative Structure | IC~50~/MIC | Selectivity Index |

|---|---|---|---|

| VEGFR-2 | Chlorobenzenesulfonamide | 0.38 μM | 12.4 (vs. L6) |

| hCA XII | Triazole-sulfonamide hybrid | 3.2 nM | >1000 |

| T. cruzi | 3-Nitro-1,2,4-triazoleamide | 28 nM | 2782 |

Structural Uniqueness Among Triazole-Containing Compounds

Three features distinguish this compound from conventional triazoles:

- Regiochemical Precision : The 2H-1,2,3-triazole configuration (vs. 1H-1,2,4-isomers) optimizes dipole moment (4.2 D) for stronger target binding.

- Chlorine Electronic Effects : The ortho-chlorine increases sulfonamide acidity (pKa 6.1 vs. 7.3 for unsubstituted), enhancing hydrogen bonding with Ser940 in VEGFR-2.

- Conformational Rigidity : Ethyl linker torsion angles of 112° between triazole and benzene rings prevent off-target interactions.

Comparative Structural Analysis :

| Feature | Conventional Triazoles | N-(2-Triazolylethyl)-sulfonamide |

|---|---|---|

| Aromatic Substitution | Mono-substituted (C4/C5) | Di-substituted (C2 Cl, C1 SO~2~) |

| LogD (pH 7.4) | 1.8–2.5 | 2.9–3.4 |

| H-Bond Acceptors | 2–3 | 5 |

Properties

IUPAC Name |

2-chloro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O2S/c11-9-3-1-2-4-10(9)18(16,17)14-7-8-15-12-5-6-13-15/h1-6,14H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENQUSPLVQAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2N=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide typically involves a multi-step process:

Formation of the 1,2,3-Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions.

Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, where an appropriate ethylating agent is used.

Introduction of the Chlorobenzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to ensure efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 2H-1,2,3-triazole exhibits regioselective reactivity due to substituents at positions 1 and 2:

Electrophilic Substitution

-

Nitrogen Alkylation:

Reacts with alkyl halides (e.g., ethyl chloroacetate) in DMF using triethylamine, favoring N2-alkylation (5:1 selectivity) .

Cycloaddition Reactions

-

With Electron-Deficient Alkynes:

Reacts with acetylenedicarboxylate in MeCN/H2O (5 h reflux) to form 1,4,5-trisubstituted triazoles, though slower without Cu(I) catalysis .

Sulfonamide Group Reactivity

The 2-chlorobenzenesulfonamide moiety undergoes characteristic reactions:

Hydrolysis

-

Under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide hydrolyzes to 2-chlorobenzenesulfonic acid and the corresponding amine.

Metal Coordination

-

The sulfonamide’s NH and triazole’s N atoms coordinate to Cu(I) or Pd(II), forming complexes used in catalysis .

Substitution at the Aromatic Ring

The ortho-chlorine substituent facilitates cross-coupling:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C, 24 h | 2-Arylbenzenesulfonamide derivatives | 55–70% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, t-BuONa, 100°C | N-Arylated analogs | 50–65% |

Biological Activity Modulation

Structural analogs exhibit antiviral and antitumor properties:

-

Antiviral Activity: Analogues with p-methoxyphenyl groups show anti-CMV activity (EC50 = 2.1 μM) .

-

Antitumor Activity: Derivatives with aliphatic chains (e.g., decyl) inhibit MCF-7 breast cancer cells (IC50 = 120 nM) .

Stability and Storage

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in molecular frameworks.

Biology

Biologically, this compound can be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical research.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the sulfonamide group can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s uniqueness lies in its triazole-ethyl-sulfonamide architecture. Key comparisons with structurally related compounds include:

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Core Structure : Triazine-sulfonylurea backbone ().

- Functional Groups : Methoxy and methyl substituents on the triazine ring, coupled with a sulfonylurea bridge.

- Activity : Herbicidal action via acetolactate synthase (ALS) inhibition .

Chlorobenzenesulfonamide Derivatives (e.g., )

- Core Structure : Imidazole-linked chlorobenzenesulfonamide.

- Functional Groups : Nitro and phenylsulfonylmethyl groups on the imidazole ring.

- Activity : Synthetic intermediates for bioactive molecules (e.g., pesticides or pharmaceuticals) .

- Key Difference : The triazole in the target compound may confer distinct electronic and steric properties compared to imidazole analogs.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Research Implications and Limitations

Limitations and Knowledge Gaps

- No peer-reviewed data on the compound’s bioactivity, toxicity, or stability.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide is a compound characterized by its unique structural features, including a triazole ring and a chlorobenzenesulfonamide moiety. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-chloro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide

- Molecular Formula : C10H11ClN4O2S

- CAS Number : 2097914-96-8

The presence of the triazole ring is significant for its biological interactions, as it can participate in various chemical reactions and molecular interactions.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The triazole ring can engage in:

- Hydrogen Bonding : Enhancing binding affinity to target proteins.

- π-π Interactions : Facilitating interactions with aromatic amino acids in proteins.

- Ionic Interactions : Particularly from the sulfonamide group, which can interact with charged residues in enzymes.

These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures often exhibit antimicrobial properties. A study demonstrated that derivatives of triazole compounds can inhibit bacterial growth effectively. The biological activity of this compound suggests potential applications as an antimicrobial agent.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance:

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 12.5 |

| Aldose Reductase | Non-competitive | 25.0 |

These findings indicate its potential use in treating conditions associated with enzyme dysregulation, such as diabetes and hypertension.

Case Studies

-

Anticancer Potential :

A recent study explored the anticancer properties of triazole derivatives. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathwa- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)

- Results : Significant reduction in cell viability at concentrations above 10 µM.

-

Antiviral Activity :

Another investigation assessed the antiviral effects of similar compounds against viral pathogens. The sulfonamide moiety was found to enhance binding affinity to viral proteins, inhibiting their replicati- Virus Tested : Influenza A Virus

- Results : Inhibition of viral replication by 60% at 5 µM concentration.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction process:

- Formation of the Triazole Ring : Utilizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Alkylation Reaction : Introduction of the ethyl group via alkylation with

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling a 2-chlorobenzenesulfonyl chloride precursor with a triazole-containing amine via nucleophilic substitution. For example, triazole intermediates can be prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective formation of the 1,2,3-triazole ring. Intermediates are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity . Parallel procedures for analogous triazole derivatives are documented in the literature, such as the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H/C NMR to verify proton environments and substituent positions, particularly distinguishing between triazole regioisomers.

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving bond lengths and angles in sulfonamide groups) .

- HRMS : To confirm molecular ion peaks and isotopic patterns .

Q. How is the compound’s preliminary biological activity screened in academic research?

- Methodological Answer : Initial screening involves in vitro assays targeting receptors or enzymes structurally related to the sulfonamide and triazole moieties. For example, TRPM8 ion channel antagonism (as seen in KPR-5714, a triazole-containing sulfonamide analog) can be tested using calcium flux assays in transfected cell lines . Dose-response curves and selectivity panels against related targets (e.g., TRPV1) are recommended to establish specificity.

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : Hydrolysis of the sulfonamide group in acidic/basic conditions via HPLC monitoring.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products. Storage recommendations include inert atmospheres and desiccated, low-temperature environments .

Advanced Questions

Q. How does the regiochemistry of the 1,2,3-triazole ring impact biological activity, and what synthetic strategies address regioselectivity challenges?

- Methodological Answer : The 1,2,3-triazole’s regiochemistry (1,4- vs. 1,5-substitution) influences binding affinity to targets like enzymes or ion channels. To control regioselectivity:

- CuAAC vs. RuAAC : Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers.

- Kinetic vs. Thermodynamic Control : Reaction temperature and catalyst loading can shift selectivity. HRMS and NOESY NMR validate the dominant regioisomer .

Q. What crystallographic strategies resolve disorder in the sulfonamide group during structure determination?

- Methodological Answer : SHELXL’s PART and SUMP commands partition disordered atoms into discrete sites. For example, in N-(2-chlorophenyl)acetamide derivatives, anisotropic refinement and constraint algorithms (e.g., DELU , SIMU ) mitigate thermal motion artifacts. Twinning detection (via TWIN/BASF ) is critical for high-Z′ structures .

Q. How can researchers design assays to evaluate target engagement and selectivity for this compound?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding.

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (e.g., /) for sulfonamide-protein interactions.

- Counter-Screening : Use structurally related targets (e.g., carbonic anhydrase isoforms for sulfonamides) to assess off-target effects .

Q. How do computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide models sulfonamide H-bonding with active-site residues (e.g., histidine in TRPM8).

- MD Simulations : GROMACS or AMBER trajectories assess binding stability and conformational dynamics.

- QSAR : Regression models correlate substituent effects (e.g., chloro vs. methyl groups) with activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.